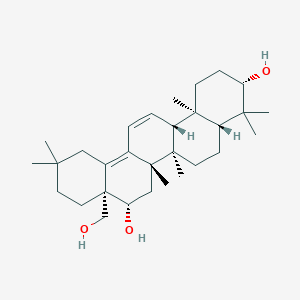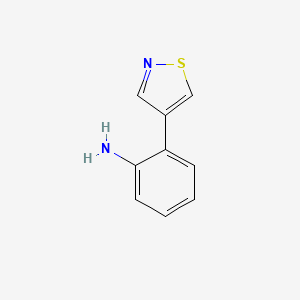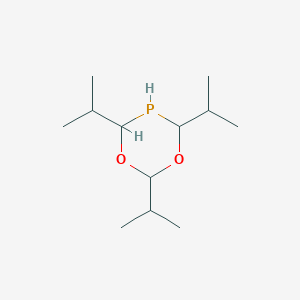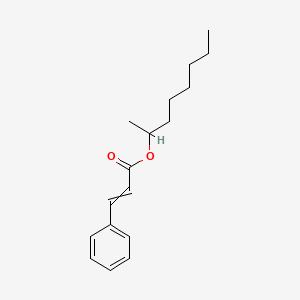
Saikogenin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saikogenin C: is a triterpenoid saponin derived from the roots of the plant Bupleurum falcatum. It is one of the many saikosaponins found in this plant, which have been traditionally used in Chinese medicine for their various pharmacological properties. This compound is known for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and hepatoprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Saikogenin C can be synthesized through the hydrolysis of saikosaponins. The process involves the use of recombinant glycoside hydrolases that exhibit glycoside cleavage activity with saikosaponins. These enzymes, such as BglPm and BglLk, are cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, and exhibit good activity between 30–37 °C and pH 6.5–7.0 .
Industrial Production Methods: The industrial production of this compound involves the extraction of saikosaponins from Bupleurum falcatum using preparative high-performance liquid chromatography. The saikosaponins are then converted into this compound via enzymatic hydrolysis using high β-glycosidase activity. The final product is purified using a silica column to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Saikogenin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Saikogenin C is used as a precursor in the synthesis of various bioactive compounds. Its unique structure allows for the development of new derivatives with potential therapeutic applications.
Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to inhibit the growth of cancer cells and modulate immune responses .
Medicine: Its hepatoprotective and anti-inflammatory properties make it a promising candidate for drug development .
Industry: In the pharmaceutical industry, this compound is used in the formulation of herbal medicines and supplements. Its natural origin and therapeutic properties make it an attractive ingredient for various health products .
Mechanism of Action
Saikogenin C exerts its effects through multiple molecular targets and pathways. It modulates the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. For example, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds:
- Saikogenin A
- Saikogenin E
- Saikogenin F
Comparison: While all these compounds share a similar triterpenoid structure, Saikogenin C is unique in its specific biological activities and therapeutic potential. For instance, Saikogenin A is known for its hepatoprotective effects, while Saikogenin E and F have shown anti-cancer properties. This compound, on the other hand, exhibits a broader range of pharmacological activities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(3S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8-9,21-24,31-33H,10-18H2,1-7H3/t21-,22+,23-,24-,27-,28+,29+,30+/m0/s1 |
InChI Key |
YBOARTSXXLBKCV-WTNJYQGSSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)CO)(C)C)C)(C)C)O |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)





